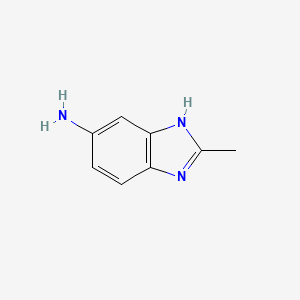

2-Methyl-1H-benzoimidazol-5-ylamine

Descripción

Historical Context and Evolution of Benzimidazole (B57391) Research

The journey of benzimidazole research began in the late 19th century, with the first synthesis of a benzimidazole molecule by Hoebrecker in 1872. researchgate.net A significant milestone occurred in 1944 when Woolley proposed that benzimidazoles, due to their structural similarity to purines, could have biological applications. ijarsct.co.in This hypothesis spurred further investigation, and in the late 1940s and early 1950s, it was discovered that 5,6-dimethylbenzimidazole (B1208971) is a component of vitamin B12, and some of its derivatives exhibited vitamin B12-like activity. nih.gov The discovery of the anthelmintic properties of thiabendazole (B1682256) in 1961 marked a turning point, leading to the development of other benzimidazole-based drugs for human and veterinary use. researchgate.netijarsct.co.in Over the decades, research has expanded to explore the wide-ranging pharmacological potential of this scaffold, leading to the development of numerous drugs with diverse therapeutic applications. nih.gov

General Significance of Benzimidazole Scaffolds in Medicinal Chemistry and Diverse Fields

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry because of its ability to interact with a wide variety of biological targets. nih.govnih.gov This versatility stems from its physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which enable efficient binding to macromolecules. nih.gov

Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial nih.gov

Antiviral nih.gov

Anticancer ijpsjournal.comnih.gov

Anthelmintic researchgate.net

Anti-inflammatory nih.gov

Antihypertensive ijpsjournal.com

Antidiabetic nih.gov

Antioxidant researchgate.net

This wide range of activities has led to the development of several commercially successful drugs containing the benzimidazole core, such as:

Albendazole (B1665689) and Mebendazole: Anthelmintic agents used to treat parasitic worm infections. researchgate.net

Omeprazole and Lansoprazole: Proton pump inhibitors used to reduce stomach acid. ijpsjournal.comimpactfactor.org

Pimozide: An antipsychotic medication.

Astemizole: An antihistamine. nih.gov

The applications of benzimidazoles extend beyond medicine into fields like materials science. researchgate.net

Specific Research Focus on 2-Methyl-1H-benzoimidazol-5-ylamine within Benzimidazole Chemistry

Within the vast family of benzimidazole derivatives, this compound has emerged as a compound of interest for further chemical exploration. nih.govchemspider.comchemicalbook.com Its structure, featuring a methyl group at the 2-position and an amine group at the 5-position, provides a unique template for the synthesis of novel derivatives with potentially enhanced or specific biological activities.

The synthesis of this compound and its derivatives is a key area of research. For instance, the condensation of o-phenylenediamine (B120857) with acetic acid is a common method for synthesizing the 2-methylbenzimidazole (B154957) core. youtube.com The presence of the amine group on the benzene (B151609) ring offers a reactive site for further modifications, allowing for the creation of a diverse library of compounds for biological screening.

Research into derivatives of this compound has explored their potential in various therapeutic areas. For example, some studies have focused on synthesizing and evaluating the antimicrobial and cytotoxic activities of its derivatives. banglajol.inforesearchgate.net Other research has investigated the potential of related structures as anticancer agents by targeting specific cellular pathways. nih.govroyalsocietypublishing.org The exploration of this specific benzimidazole derivative continues to be an active area of investigation, with the aim of developing new and effective therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYKXBDYOPPOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903075 | |

| Record name | NoName_3663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29043-48-9 | |

| Record name | 29043-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29043-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methyl 1h Benzoimidazol 5 Ylamine and Its Derivatives

Classical and Contemporary Synthetic Routes to the Benzimidazole (B57391) Core

The formation of the benzimidazole ring system is a cornerstone of many synthetic strategies. This can be accomplished through several reliable methods, including classical condensation reactions and more modern catalytic approaches.

Condensation Reactions Involving o-Phenylenediamine (B120857) Precursors

A prevalent and traditional method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. This approach, often referred to as the Phillips-Ladenburg synthesis, is widely utilized for its simplicity and effectiveness. banglajol.inforesearchgate.net

A common pathway to 2-Methyl-1H-benzoimidazol-5-ylamine begins with a substituted o-phenylenediamine, specifically 4-nitro-1,2-phenylenediamine. This precursor is reacted with acetic acid, which serves as the source for the C-2 methyl group. The condensation reaction is typically carried out under acidic conditions and often requires heating to drive the cyclization. This step yields 2-methyl-5-nitro-1H-benzimidazole. researchgate.net The subsequent step is the reduction of the nitro group at the C-5 position to an amino group. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to furnish the final product, this compound. nih.govresearchgate.net

The general scheme for this process is as follows:

Condensation: 4-nitro-o-phenylenediamine (B140028) is heated with acetic acid to form 2-methyl-5-nitro-1H-benzimidazole. researchgate.net

Reduction: The resulting nitro compound is reduced to yield this compound. nih.govresearchgate.net

This method's reliability and the availability of starting materials make it a favored route in both laboratory and industrial settings.

Insertion-Cyclization Strategies

Modern synthetic chemistry has introduced more sophisticated methods, such as insertion-cyclization strategies, often employing transition-metal catalysts. These methods can offer higher efficiency and milder reaction conditions. For instance, the direct synthesis of 2-methylbenzimidazole (B154957) from 2-nitroaniline (B44862) and ethanol (B145695) has been achieved using a magnesium-modified Cu-Pd/γ-Al2O3 catalyst. mdpi.com This process involves the catalytic dehydrogenation of ethanol to provide the two-carbon unit for the benzimidazole ring, followed by reductive cyclization with the nitroaniline derivative. mdpi.com While this specific example produces 2-methylbenzimidazole, similar strategies could be adapted for the synthesis of the 5-amino derivative by starting with an appropriately substituted nitroaniline. These methods are advantageous due to the use of readily available starting materials and the potential for high atom economy. mdpi.com

Multi-Step Synthesis Pathways

Multi-step pathways are often necessary to construct complex benzimidazole derivatives with specific substitution patterns. A representative synthesis for 1-methyl-5-aminobenzimidazole, a structural isomer of the target compound, illustrates this complexity. The synthesis starts from 2,4-dinitrochlorobenzene. nih.govresearchgate.net The process involves:

Nucleophilic substitution of the chlorine atom with methylamine.

Partial reduction of the ortho-nitro group (Zinnin reduction).

Cyclization to form 1-methyl-5-nitrobenzimidazole.

Final reduction of the remaining nitro group to yield 5-amino-1-methyl-1H-benzimidazole. nih.govresearchgate.net

This type of multi-step approach allows for precise control over the placement of substituents on the benzimidazole core, which is crucial for developing derivatives with specific biological activities.

Functionalization and Derivatization Approaches of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse library of compounds. Derivatization can occur at several positions, but the N-1 position and the C-2 methyl group are common targets for functionalization.

Introduction of Substituents at the N-1 Position

The nitrogen atom at the N-1 position of the benzimidazole ring is nucleophilic and can be readily functionalized, most commonly through alkylation or arylation reactions. For example, N-alkylation can be achieved by treating the benzimidazole with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent is critical for controlling the regioselectivity of the reaction, as N-3 alkylation can also occur.

Similarly, N-arylation can be accomplished using methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction. These N-substituted derivatives are of significant interest as the substituent at this position can profoundly influence the molecule's biological properties.

| Precursor | Reagent | Product | Reference |

| 1H-Benzimidazole | Benzyloxymethyl chloride (BOM-Cl), NaH, DMF | 1-((Benzyloxy)methyl)-1H-benzo[d]imidazole | nih.gov |

| 5-Methoxy-1H-benzo[d]imidazole | Benzyloxymethyl chloride (BOM-Cl), NaH, DMF | 1-((Benzyloxy)methyl)-5-methoxy-1H-benzo[d]imidazole | nih.gov |

Modifications of the C-2 Methyl Group

The methyl group at the C-2 position also offers opportunities for derivatization. While the methyl protons are not highly acidic, they can be deprotonated with a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, such as aldehydes or alkyl halides, to introduce new substituents.

For instance, rhodium(I)-catalyzed C-H activation has been used for the C2-selective branched alkylation of benzimidazoles with alkenes. nih.gov Another approach involves the copper-hydride-catalyzed C2-allylation of benzimidazoles using 1,3-diene pronucleophiles, which allows for the asymmetric synthesis of C2-allylated benzimidazoles. nih.gov These advanced methods enable the creation of complex molecules with stereogenic centers at the C-2 position, expanding the structural diversity of benzimidazole derivatives. nih.gov

| Benzimidazole Derivative | Reagent/Catalyst | Product Type | Reference |

| N-substituted benzimidazoles | Alkenes, Rh(I) catalyst | C2-branched alkylated benzimidazoles | nih.gov |

| Various benzimidazoles | 1,3-Dienes, CuH catalyst | C2-allylated benzimidazoles | nih.gov |

Derivatization of the C-5 Amine Group

The amine group at the C-5 position of the benzimidazole ring is a key functional handle for introducing molecular diversity. Various synthetic transformations targeting this group have been explored to develop new derivatives.

One common strategy involves the formation of Schiff bases (imines). For instance, 5-amino-1H-benzo[d]imidazole-2-thiol, a related compound, reacts with various aromatic aldehydes to yield the corresponding 5-(arylideneamino) derivatives. nih.gov This reaction provides a straightforward method for attaching a wide range of aryl groups to the benzimidazole core via an imine linkage. nih.gov

Another significant derivatization is the nitration of an amino substituent. In the synthesis of energetic materials based on a benzimidazol-2-one (B1210169) core, a 5-amino derivative was further nitrated using a mixture of nitric acid (HNO₃) and nitrogen pentoxide (N₂O₅) to produce a 5-nitramino compound. nih.gov This demonstrates the conversion of the primary amine to a nitramine, drastically altering the molecule's properties.

These transformations highlight the versatility of the C-5 amine for creating new molecular architectures.

Table 1: Examples of C-5 Amine Derivatization

| Starting Material Analogue | Reagent(s) | Resulting Functional Group | Reference |

| 5-amino-1H-benzo[d]imidazole-2-thiol | Aromatic Aldehydes | Imine (Schiff Base) | nih.gov |

| 5-R-aminoderivatives of 1,3-dihydro-2H-benzimidazol-2-one | N₂O₅ / HNO₃ | Nitramine | nih.gov |

Remote Substitutions on the Benzene (B151609) Moiety

Modifications to the benzene portion of the benzimidazole ring, known as remote substitutions, are crucial for fine-tuning the electronic and steric properties of the molecule. These substitutions are typically introduced either before the benzimidazole ring is formed or by direct functionalization of the pre-formed heterocycle.

Nitration is a frequently employed reaction. The synthesis of 5(6)-nitro-1H-benzimidazol-2-amine is a key step in creating various derivatives. nih.gov Similarly, direct nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one using potassium nitrate (B79036) in sulfuric acid can introduce multiple nitro groups onto the benzene ring, yielding a 5-methyl-4,6,7-trinitro derivative. nih.gov The position of these substitutions can be influenced by the existing groups on the ring.

Table 2: Examples of Remote Substitutions on the Benzimidazole Ring

| Substitution Type | Reagent(s) | Position(s) | Resulting Compound Class | Reference |

| Nitration | Nitrating Mixture | 5 (or 6) | Nitro-benzimidazoles | nih.gov |

| Nitration | KNO₃ / H₂SO₄ | 4, 6, 7 | Trinitro-benzimidazolones | nih.gov |

| Chlorination | N/A (from precursor) | 5 | Chloro-benzimidazoles | researchgate.net |

Catalytic Approaches in Benzimidazole Synthesis

The synthesis of the benzimidazole core itself is often achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. Modern synthetic chemistry has increasingly turned to catalysts to improve the efficiency, yield, and environmental footprint of these reactions.

A variety of Lewis acids have proven to be effective catalysts for producing 2-substituted benzimidazoles. mdpi.com Catalysts such as ZrOCl₂·8H₂O, TiCl₄, SnCl₄, and HfCl₄ facilitate the condensation reaction, often under mild conditions. mdpi.com Erbium triflate (Er(OTf)₃) has also been used to promote the synthesis of 1,2-disubstituted benzimidazoles in high yields and with short reaction times, particularly when using water as a solvent. mdpi.com

In the pursuit of greener methods, metal complexes like potassium ferrocyanide (K₄[Fe(CN)₆]) have been employed as inexpensive and mild catalysts for the solvent-free synthesis of benzimidazoles. researchgate.netsphinxsai.com Even simple salts like ammonium (B1175870) chloride have been shown to be effective, economical catalysts for the condensation of o-phenylenediamine and aldehydes. researchgate.netchemmethod.com More recently, novel nanoporous catalysts such as ZnO@SO₃H@Tropine have been developed for one-pot, three-component reactions to build complex benzimidazole-containing structures, offering high efficiency and reusability. nih.govrsc.org

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted benzimidazoles, particularly when using unsymmetrically substituted precursors. The reaction of 5(6)-nitro-1H-benzimidazol-2-amine, for example, often results in an inseparable mixture of two regioisomers where the substituent is attached to the nitrogen at either position 1 or 3, leading to nitro groups at the 5 or 6 position, respectively. nih.gov Computational predictions have been used alongside experimental data to determine the predominant regioisomer in such cases. nih.gov

The choice of reaction conditions can be leveraged to control regioselectivity. In the synthesis of N-substituted imidazo[4,5-b]pyridines, the amount of hydrogen chloride in the reaction mixture was found to strongly influence the final product distribution between different isomers. researchgate.net Furthermore, the synthesis of 2-substituted versus 1,2-disubstituted benzimidazoles can be selectively controlled by adjusting the molar ratio of the aldehyde reactant in a deep eutectic solvent (DES) system. nih.gov This method allows for the selective formation of the desired product without the need for extensive purification. nih.gov

Stereoselectivity is not an intrinsic issue for the achiral this compound core. However, it becomes a paramount consideration if chiral centers are introduced, for instance, through the addition of chiral substituents or the creation of a chiral center during derivatization. In such cases, the development of stereoselective synthetic methods would be necessary to isolate specific enantiomers or diastereomers.

Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of benzimidazole derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comchemmethod.com

Key green strategies employed in benzimidazole synthesis include:

Use of Greener Solvents and Conditions: Many modern syntheses avoid toxic organic solvents by using water as the reaction medium or by running the reaction under solvent-free conditions. mdpi.comresearchgate.net Deep eutectic solvents (DES) have also emerged as a green alternative, acting as both the solvent and a reagent, which simplifies the work-up procedure. nih.gov

Catalysis: The use of catalysts, especially those that are reusable, is a cornerstone of green benzimidazole synthesis. mdpi.comnih.gov Catalysts like ZnO@SO₃H@Tropine can be recovered and reused multiple times without significant loss of activity. nih.govrsc.org This reduces waste and cost.

Energy Efficiency: Microwave-assisted synthesis has been shown to be a gentle, eco-friendly method that dramatically reduces reaction times from hours to minutes, thereby lowering energy consumption and avoiding hazardous solvents. researchgate.netchemmethod.com

Atom Economy: Multi-component reactions (MCRs) are powerful tools that align with green chemistry principles. nih.gov By combining three or more reactants in a single step to form the final product, MCRs improve operational ease, reduce waste, and often lead to high yields and selectivity. nih.gov

These approaches demonstrate a clear trend towards more sustainable and environmentally responsible methods for the synthesis of benzimidazoles.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 2-Methyl-1H-benzoimidazol-5-ylamine provides precise information on the chemical environment of the protons. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent on a 400 MHz spectrometer, the aromatic protons of a related compound, 2-methyl-1H-benzo[d]imidazole, show signals as a multiplet in the region of δ 7.58-7.55 ppm and δ 7.26-7.20 ppm. ias.ac.in The methyl group (CH₃) protons characteristically appear as a sharp singlet at approximately δ 2.59 ppm. ias.ac.in The proton of the N-H group in the imidazole (B134444) ring can be observed as a broad singlet, often around δ 10.3 ppm, though its position can vary with concentration and solvent. ias.ac.in

For this compound specifically, the introduction of the amino group at the 5-position influences the chemical shifts of the aromatic protons due to its electron-donating nature. This results in distinct signals for the protons on the benzene (B151609) ring, which aids in their specific assignment.

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-1H-benzo[d]imidazole Derivatives

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| Ar-H | 7.58-7.55 | m | - | ias.ac.in |

| Ar-H | 7.26-7.20 | m | - | ias.ac.in |

| CH₃ | 2.59 | s | - | ias.ac.in |

| N-H | 10.3 | br s | - | ias.ac.in |

Note: Data for 2-methyl-1H-benzo[d]imidazole in CDCl₃. The chemical shifts for this compound will be similar but influenced by the 5-amino substituent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For the parent compound, 2-methyl-1H-benzimidazole, in CDCl₃, the carbon of the methyl group (CH₃) resonates at approximately δ 14.5 ppm. ias.ac.in The aromatic and imidazole ring carbons appear in the downfield region. For instance, the C2 carbon of the imidazole ring is typically found around δ 150.8 ppm. ias.ac.in The carbons of the benzene ring show signals at approximately δ 141.4, 124.5, 124.0, 119.3, and 110.2 ppm. ias.ac.in The presence of the amino group at the 5-position in this compound will cause a notable upfield shift for the C5 carbon and affect the chemical shifts of the other carbons in the benzene ring.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-1H-benzo[d]imidazole Derivatives

| Carbon | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| C2 | 150.8 | ias.ac.in |

| C3a/C7a | 141.4, 135.2 | ias.ac.in |

| C4/C7 | 110.2, 119.5 | ias.ac.in |

| C5/C6 | 124.0, 123.1 | ias.ac.in |

| CH₃ | 14.5 | ias.ac.in |

Note: Data for 2-methyl-1H-benzo[d]imidazole and a phenyl-substituted derivative in CDCl₃. The chemical shifts for this compound will be influenced by the 5-amino substituent.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, which is crucial for assigning their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule, such as the methyl carbon and the aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C2, C3a, C5, and C7a in the benzimidazole (B57391) ring system, by observing their correlations with nearby protons. For instance, the protons of the methyl group would show an HMBC correlation to the C2 carbon.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the imidazole and amino groups are expected in the region of 3400-3100 cm⁻¹. The aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C=N stretching of the imidazole ring and C=C stretching of the benzene ring are observed in the 1650-1450 cm⁻¹ region. The bending vibrations for N-H and C-H groups, as well as fingerprint region absorptions, provide further structural confirmation. For a similar compound, 2-methyl-1H-benzimidazole, the N-H stretching vibrations are observed between 2540 and 3060 cm⁻¹. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for Benzimidazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | 3400-3100 | researchgate.net |

| Aromatic C-H Stretching | 3100-3000 | mdpi.com |

| C=N and C=C Stretching | 1650-1450 | mdpi.com |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring stretching vibrations and the symmetric vibrations of the methyl group. The C-C and C-N ring breathing modes are also typically prominent in the Raman spectrum. For the parent benzimidazole, characteristic Raman signals are well-documented and provide a basis for interpreting the spectrum of its derivatives. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound (C₈H₉N₃), the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The average mass of the compound is 147.181 amu, with a monoisotopic mass of 147.079647 amu. nih.govchemspider.comnih.gov

The fragmentation of this compound under electron ionization (EI) is expected to follow patterns characteristic of both benzimidazole and aromatic amine functionalities. While a specific mass spectrum for this compound is not publicly available, general fragmentation behaviors of related structures have been studied. researchgate.net The fragmentation of aromatic amines often involves the loss of a neutral hydrogen cyanide (HCN) molecule. researchgate.net For benzimidazole derivatives, the fragmentation pathways can be complex, often involving the cleavage of the imidazole ring.

A plausible fragmentation pathway for this compound could involve the initial loss of a methyl radical (•CH₃) from the molecular ion to form a stable cation. Subsequent fragmentation may involve the cleavage of the imidazole ring or the loss of ammonia (B1221849) (NH₃) or hydrocyanic acid (HCN) from the aromatic system. High-resolution mass spectrometry (HRMS) would be crucial in confirming the elemental composition of the fragment ions, thereby lending further support to the proposed fragmentation pathways. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₈H₉N₃ |

| Average Mass (amu) | 147.181 |

| Monoisotopic Mass (amu) | 147.079647 |

| Predicted [M+H]⁺ (m/z) | 148.0874 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The UV-Vis spectrum of benzimidazole and its derivatives is characterized by absorption bands in the ultraviolet region, typically arising from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. koreascience.kr

The electronic transitions in this compound are likely to involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The amino group, being an electron-donating group, would raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap and shifting the absorption to longer wavelengths. The spectrum is expected to exhibit strong absorptions corresponding to π → π* transitions of the benzimidazole core, with the n → π* transitions appearing as weaker, longer-wavelength shoulders. dergipark.org.tr

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region (nm) | Notes |

| π → π | 200-300 | High-intensity bands associated with the conjugated benzimidazole system. |

| n → π | >300 | Lower intensity band, potentially overlapping with π → π* transitions. |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, extensive crystallographic studies on related benzimidazole derivatives allow for a detailed prediction of its solid-state characteristics. nih.govnih.govmdpi.comresearchgate.net

The crystal structure of a closely related compound, 2-Methyl-5-nitro-1H-benzimidazol-6-amine dihydrate, has been determined to be in the triclinic space group P-1. nih.gov This suggests that this compound may also crystallize in a common space group. The benzimidazole ring system in these derivatives is typically planar. nih.govnih.gov

Table 3: Predicted Crystallographic Parameters and Structural Features for this compound (based on related structures)

| Parameter | Predicted Feature |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Common centrosymmetric or non-centrosymmetric space groups (e.g., P2₁/c, P-1) |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, N-H···N hydrogen bonds, π-π stacking |

| Molecular Geometry | Planar benzimidazole ring system |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations Employing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide array of properties can be derived. A typical DFT study on 2-Methyl-1H-benzoimidazol-5-ylamine would involve the following analyses.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This would provide precise bond lengths, bond angles, and dihedral angles. Conformational analysis would also be necessary to identify different spatial arrangements of the amino (-NH2) and methyl (-CH3) groups and determine the global minimum energy conformer, which is the most stable and likely most populated form of the molecule under standard conditions.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Understanding the electronic behavior of a molecule is key to predicting its reactivity. This analysis focuses on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. For this compound, mapping the distribution of these orbitals would show which parts of the molecule are most likely to participate in electron donation and acceptance.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. An MEP analysis of this compound would identify the negatively charged nitrogen atoms of the imidazole (B134444) ring and the amino group as potential sites for hydrogen bonding and electrophilic interactions.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, twisting), a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and aid in the assignment of spectral bands to specific vibrational modes. Such a study on this compound would help validate its synthesized structure.

Reactivity Descriptors and Global Reactivity Parameters

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These parameters, derived from conceptual DFT, include:

Ionization Potential (I) and Electron Affinity (A)

Electronegativity (χ)

Chemical Hardness (η) and Softness (S)

Electrophilicity Index (ω)

These descriptors would provide a quantitative measure of the stability and reactivity of this compound, allowing for comparison with other related compounds.

Molecular Dynamics Simulations

In Silico Pharmacological Profiling and Prediction of Activity

In silico methods use computational models to predict the pharmacological properties of a compound. This includes predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Software like ADMET Predictor or various online servers can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity. ambeed.com These predictions are vital in the early stages of drug discovery to identify promising candidates and flag potential liabilities before expensive and time-consuming experimental work is undertaken. A full in silico profile for this compound would be invaluable for assessing its potential as a drug candidate.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is instrumental in drug discovery for forecasting the interaction between a ligand, such as derivatives of this compound, and a protein's active site. The insights gained from these studies, including binding affinities and specific molecular interactions, are crucial for rational drug design and for elucidating the potential mechanisms of action of novel therapeutic agents.

Research has increasingly focused on benzimidazole (B57391) derivatives due to their structural similarity to purine (B94841) nucleosides, making them a versatile scaffold for developing inhibitors of various enzymes, including protein kinases. chemrevlett.com These computational predictions are often correlated with in vitro and in vivo studies to validate the findings and guide further optimization of lead compounds.

Detailed molecular docking analyses have been performed on various derivatives of the 2-methyl-benzimidazole core structure to predict their binding modes and affinities against several key protein targets implicated in diseases like cancer and diabetes.

One area of significant interest is the inhibition of receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers. chemrevlett.com In silico docking studies on a series of newly designed 2-(aminomethyl)benzimidazole derivatives identified their potential as RTK inhibitors. chemrevlett.com The docking scores from these studies were found to be consistent with their cytotoxic activities against cancer cell lines, suggesting that their anticancer effects could be attributed to the inhibition of these kinases. chemrevlett.com

Similarly, derivatives of 2-methyl benzimidazole have been investigated as potential anti-proliferative agents by targeting the epidermal growth factor receptor (EGFR). researchgate.net Molecular docking simulations using programs like Autodock Vina have helped to identify the most promising molecules and analyze their interactions within the EGFR active site. researchgate.net

In the context of metabolic diseases, novel hybrid benzimidazole urea (B33335) derivatives have been studied as potential inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov Molecular docking was employed to understand the interactions of the most potent compounds within the catalytic sites of these enzymes, revealing binding energies and specific amino acid interactions that contribute to their inhibitory activity. nih.gov

Furthermore, computational studies have explored the binding of 2-methyl benzimidazole derivatives to other significant targets. For instance, some derivatives have been evaluated as potential inhibitors of cyclooxygenase-2 (COX-2) for their anti-inflammatory effects. researchgate.net Docking studies have shown that these compounds can fit into the active site of COX-2, displaying interactions comparable to known anti-inflammatory drugs. researchgate.net Another study focused on pteridine (B1203161) reductase 1 (PTR1) inhibitors, where derivatives of 2-substituted-5-[(1H-benzimidazol-2-yl)methyl]-1,3,4-oxadiazole were designed and their interactions with the enzyme's active site were analyzed through docking. researchgate.net

The following tables summarize the findings from various molecular docking studies on derivatives of this compound, detailing the protein targets, the specific compounds studied, their binding energies, and the key amino acid residues involved in the interactions.

Table 1: Molecular Docking of Benzimidazole-Urea Derivatives against α-Amylase and α-Glucosidase nih.gov

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| 3c | α-Amylase (5E0F) | -8.8 | Not specified |

| 3e | α-Amylase (5E0F) | -8.0 | Not specified |

| 3g | α-Amylase (5E0F) | -11.2 | Not specified |

Table 2: Molecular Docking of Benzimidazole Derivatives against Protein Kinase Inhibitors nih.gov

| Compound | Target | Binding Energy (kcal/mol) |

| 2-Phenylbenzimidazole | Protein Kinase | -8.2 |

Table 3: Molecular Docking of 2-Methyl Benzimidazole Derivatives against EGFR researchgate.net

| Compound | Target | Interaction Details |

| Derivative 5 | EGFR | Interactions with amino acids in the active site. |

| Derivative 12 | EGFR | Identified as one of the most effective binders. |

| Derivative 13 | EGFR | Identified as one of the most effective binders. |

Advanced Applications and Emerging Research Directions

Applications in Materials Science

The unique electronic and structural characteristics of the benzimidazole (B57391) core make its derivatives, including 2-Methyl-1H-benzoimidazol-5-ylamine, promising candidates for the development of novel materials with advanced optical and electronic properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in a poor solvent or in the solid state. rsc.org This is the opposite of the more common aggregation-caused quenching (ACQ) effect. Materials with AIE characteristics have found significant applications in optoelectronics, chemical sensors, and biomedical probes. nih.gov

The benzimidazole moiety is a key structural component in various molecules that exhibit AIE. researchgate.net Its functional role can be attributed to its ability to facilitate the assembly of aggregate structures and influence the electronic properties of the resulting ensemble. researchgate.net While research on this compound itself is specific, derivatives containing the benzimidazole core have been designed as AIE systems. For instance, a benzimidazole-based derivative was developed for the sensitive detection of pyrophosphate (PPi), where the aggregation and emission properties were found to be reversibly switchable by pH. researchgate.net The inherent properties of the benzimidazole unit, such as its electron-accepting nature and potential for restricted intramolecular motion in an aggregated state, are fundamental to achieving AIE, suggesting that the this compound core is a valuable scaffold for designing new AIE-active materials (AIEgens). researchgate.netresearchgate.net

The optoelectronic properties of a molecule are determined by its ability to interact with light, involving the absorption and emission of photons and the transport of charge carriers. Benzimidazole derivatives are increasingly used in the development of organic light-emitting diodes (OLEDs) and other materials with tailored optical and electronic functionalities. researchgate.net The planar structure of the benzimidazole system, often stabilized by π-π stacking interactions in the solid state, facilitates charge transport, a critical factor for electronic devices. nih.gov A related derivative, 2-Methyl-5-nitro-1H-benzimidazol-6-amine, for example, exhibits a planar molecular structure with a close π-π stacking distance of 3.588 Å, which can enhance electronic communication between molecules. nih.gov

The benzimidazole nucleus possesses electron-accepting capabilities and π-bridging properties, making it a multifunctional core for designing smart molecular sensors and optical materials. researchgate.net In donor-π-acceptor dyes, imidazole-based structures have been shown to exhibit large Stokes shifts and high molar extinction coefficients, which are desirable properties for optoelectronic applications. researchgate.net The investigation into these dyes reveals that the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) has significant intramolecular charge transfer (ICT) character, a key mechanism in many optoelectronic materials. researchgate.net

Table 1: Photophysical Properties of Imidazole-Based Donor-π-Acceptor Dyes in Dichloromethane (DCM)

| Dye | Acceptor Moiety | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| 2a | 1-Indanone | 376 | 528 | 152 |

| 2b | 1,3-Indandione | 437 | 574 | 137 |

| 2c | 2-Phenylacetonitrile | 368 | 493 | 125 |

| 2d | 2-Thiopheneacetonitrile | 375 | 505 | 130 |

Data adapted from a study on new imidazole-based dyes, illustrating the optoelectronic potential of the imidazole (B134444) core structure. researchgate.net

Coordination Chemistry and Metal Complexes

The structure of this compound contains multiple nitrogen atoms that can act as Lewis bases, making it an excellent candidate for use as a ligand in coordination chemistry. The two nitrogen atoms within the imidazole ring and the nitrogen of the exocyclic amino group at the 5-position can all potentially donate lone pairs of electrons to form coordinate bonds with metal ions.

The benzimidazole nucleus is well-known for its metal-ion chelating properties, which is a foundational aspect of its use in designing molecular sensors and other functional materials. researchgate.net This chelating ability allows molecules like this compound to form stable complexes with a wide variety of transition metals. The resulting metal complexes can possess unique catalytic, magnetic, optical, or biological properties that are distinct from the free ligand. The geometry and electronic structure of these complexes would depend on the metal ion, the coordination mode of the ligand, and the presence of other ancillary ligands.

Table 2: Potential Coordination Sites of this compound

| Site | Atom Type | Description | Potential Role |

| N1 | Imidazole Nitrogen | Pyridinic-type nitrogen with a lone pair available for coordination. | Acts as a primary binding site for metal ions. |

| N3 | Imidazole Nitrogen | Pyrrolic-type nitrogen; can become a coordination site upon deprotonation. | Participates in bridging or forming multimetallic complexes. |

| Amino Group (-NH2) | Exocyclic Nitrogen | The lone pair on the nitrogen is available for donation. | Can act as a monodentate or bidentate ligand in conjunction with ring nitrogens. |

Role as Chemical Intermediates in the Synthesis of Complex Molecules

One of the most significant roles of this compound is as a chemical intermediate or a foundational scaffold for the synthesis of more complex molecules, particularly those with pharmacological relevance. The presence of a reactive primary amine group allows for a wide range of chemical transformations.

This amino group can readily react with various electrophiles. For example, it can be condensed with aldehydes and ketones to form Schiff bases (imines). These Schiff bases can be further modified or used in cyclization reactions to create new heterocyclic systems. researchgate.net Research has shown the synthesis of thiazolidinone derivatives starting from benzimidazole intermediates, which involves the formation of a Schiff base followed by cyclization with mercaptoacetic acid. researchgate.netresearchgate.net Such synthetic routes demonstrate the utility of the aminobenzimidazole core in building diverse molecular architectures. These derivatives are often synthesized with the goal of exploring their biological activities. researchgate.net

Table 3: Examples of Complex Molecules Synthesized from Benzimidazole Intermediates

| Starting Intermediate Type | Reagents | Resulting Molecular Class | Potential Application |

| Amino-benzimidazole | Aromatic Aldehydes | Schiff Bases | Synthetic Precursors |

| Schiff Base from Benzimidazole | Mercaptoacetic Acid | Thiazolidinones | Anti-inflammatory Agents |

| 2-Methyl Benzimidazole | Ethyl Chloroacetate | Acetate Derivatives | Synthetic Precursors |

| Acetate Derivative | Hydrazine Hydrate | Acetohydrazides | Anti-inflammatory Agents |

This table illustrates synthetic pathways where the benzimidazole core is elaborated into more complex structures. researchgate.netresearchgate.net

Future Research Avenues and Therapeutic Potential of the this compound Core

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and derivatives built upon the this compound core are at the forefront of emerging therapeutic research. The inherent biological relevance of the benzimidazole nucleus, which mimics natural purines, makes it an attractive starting point for drug discovery.

Recent studies have highlighted the potential of novel benzimidazole derivatives as highly potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov mPGES-1 is a key enzyme in the inflammatory pathway, and its inhibition is a promising strategy for treating inflammation, pain, and fever. nih.gov In one study, a lead compound from a series of benzimidazoles demonstrated remarkable potency (IC₅₀ = 2.9 nM) and selectivity, and it significantly alleviated fever and inflammation in preclinical models. nih.gov The authors concluded that these benzimidazole derivatives warrant further exploration to discover new analogs with favorable pharmacological profiles for managing inflammatory diseases. nih.gov

Furthermore, other research has focused on synthesizing new 2-methyl benzimidazole derivatives bearing 4-thiazolidinone (B1220212) rings as potential cyclooxygenase-2 (COX-2) inhibitors, another important target for anti-inflammatory drugs. researchgate.net Beyond inflammation, benzimidazole and benzotriazole (B28993) derivatives are being designed and synthesized as cytotoxic agents for potential use in cancer chemotherapy. researchgate.net These diverse and promising research directions underscore the immense therapeutic potential held within the this compound core structure, positioning it as a key building block for the next generation of targeted therapies.

Table 4: Therapeutic Targets for Derivatives of the Benzimidazole Core

| Therapeutic Target | Potential Indication | Research Finding |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inflammation, Pain, Fever | Novel benzimidazole derivatives show potent and selective inhibition. nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | New 2-methyl benzimidazole derivatives evaluated as potential inhibitors. researchgate.net |

| Cancer Cells | Oncology | N-Aryl benzimidazole hybrids synthesized as potential cytotoxic agents. researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-1H-benzoimidazol-5-ylamine, and what experimental conditions are critical for yield optimization?

The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For this compound:

- Phillips reaction : React o-phenylenediamine with acetic acid (or its equivalent) in the presence of a mineral acid (e.g., HCl) to form the benzimidazole core. The methyl group at the 2-position can be introduced via alkylation or by using pre-functionalized starting materials .

- Polyphosphoric acid (PPA) method : High-temperature cyclization in PPA enhances ring closure efficiency, particularly for sterically hindered derivatives. Reaction times (18–24 hours) and temperature (120–150°C) are critical to avoid side products like amides .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm the benzimidazole scaffold and substituent positions. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For unambiguous structural confirmation, single-crystal XRD data (e.g., CCDC deposition) is ideal, though challenging due to solubility issues .

- Elemental analysis : Verify purity by matching calculated vs. experimental C, H, N percentages (tolerances ≤0.4%) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity, and what computational tools support rational design?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO, -F) at the 5-position to modulate electronic properties and binding affinity. Thiazole or triazole moieties (via click chemistry) can improve solubility and target engagement .

- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases, GPCRs). For example, docking studies with CYP450 enzymes can assess metabolic stability .

- ADMET prediction : Tools like SwissADME evaluate logP, bioavailability, and blood-brain barrier penetration to prioritize candidates for in vivo studies .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Systematic meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers. Variables like assay conditions (e.g., cell lines, IC protocols) often explain discrepancies .

- Dose-response validation : Replicate conflicting results under standardized conditions (e.g., fixed concentrations, controlled pH/temperature) .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity. For example, if a derivative shows antitumor activity in one study but not another, test its efficacy against isogenic cell lines with/without the putative target gene .

Q. What methodologies are recommended for evaluating the stability and degradation pathways of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative [HO], thermal, and photolytic) and analyze degradation products via LC-MS .

- Metabolic profiling : Use liver microsomes or hepatocyte models to identify phase I/II metabolites. Compare results across species (e.g., human vs. rat) to predict clinical translatability .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor changes in purity (ICH Q1A guidelines) .

Methodological Resources

- Crystallography data : Access CCDC deposits (e.g., 1013218, 1014054) for structural references .

- Spectral databases : PubChem (CID 55299-95-1) and SciFinder provide NMR/MS spectra for benchmarking .

- Synthesis protocols : Refer to Medicinal Chemistry–I laboratory manuals for step-by-step benzimidazole synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.